(4-BenZylphenyl)Zinc bromide

Description

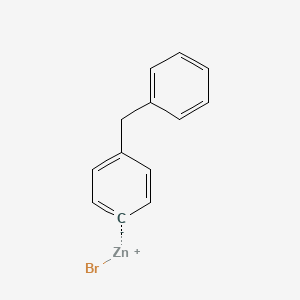

(4-Benzylphenyl)zinc bromide is an organozinc compound characterized by a benzylphenyl group bonded to a zinc bromide moiety. Organozinc reagents like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity .

Properties

Molecular Formula |

C13H11BrZn |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

benzylbenzene;bromozinc(1+) |

InChI |

InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |

InChI Key |

CLVBOBONFUWAMJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=[C-]C=C2.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-BenZylphenyl)Zinc bromide can be synthesized through the reaction of 4-bromobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the oxidative addition of zinc to the bromide, forming the organozinc compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

(4-Benzylphenyl)zinc bromide serves as a key nucleophile in transition metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

Key mechanistic steps:

-

Transmetallation : Transfer of the (4-benzylphenyl) group from zinc to the metal catalyst.

-

Oxidative Addition : Catalyst inserts into the electrophilic bond (e.g., C–X).

-

Reductive Elimination : Formation of the new C–C bond and regeneration of the catalyst .

Nucleophilic Substitution Reactions

The compound acts as a strong nucleophile in SN₂ reactions due to the polarized Zn–C bond:

Example Reaction :

| Substrate (R–X) | Conditions | Conversion | Byproduct |

|---|---|---|---|

| Benzyl Bromide | THF, 25°C, 12 h | 92% | ZnBr₂ |

| Allyl Chloride | –20°C, 2 h | 78% | ZnClBr |

Steric hindrance from the benzyl group reduces reactivity with bulky electrophiles (e.g., tert-butyl halides).

Multicomponent Reactions

In Mannich-type reactions, the reagent participates in one-pot syntheses with aldehydes and amines:

General Pathway :

| Aldehyde (RCHO) | Amine (R'NH₂) | Catalyst | Yield |

|---|---|---|---|

| Glyoxylic Acid | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | None | 89% |

| Formaldehyde | Aniline | CuI | 76% |

This reactivity is attributed to the organozinc intermediate’s ability to facilitate conjugate addition .

Redox Reactions

In zinc-bromine redox flow batteries, analogous zinc-bromide complexes undergo reversible electron transfer:

Charging :

Discharging :

While this compound itself is not used in batteries, its bromide component mirrors the electrolyte behavior in Zn/Br₂ systems .

Stability and Handling

-

Solubility : Soluble in THF, diethyl ether, and DMF; insoluble in water.

-

Decomposition : Reacts violently with protic solvents (e.g., H₂O, ROH):

-

Storage : Requires inert atmosphere (Ar/N₂) at –20°C to prevent oxidation .

Comparative Reactivity

| Parameter | (4-Benzylphenyl)ZnBr | Phenylzinc Bromide | (4-Fluorobenzyl)ZnBr |

|---|---|---|---|

| Electrophilic Reactivity | Moderate | High | Low (due to F withdrawal) |

| Thermal Stability | Decomposes at 120°C | Stable to 150°C | Decomposes at 90°C |

| Catalyst Requirement | Pd/Ni/Fe | Pd only | Ni/Co |

Scientific Research Applications

(4-BenZylphenyl)Zinc bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology: It can be employed in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.

Medicine: Its role in the synthesis of pharmaceuticals makes it a valuable tool in medicinal chemistry.

Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (4-BenZylphenyl)Zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Research Findings and Limitations

- Key Gaps : Direct experimental data on (4-Benzylphenyl)ZnBr’s structure or reactivity is absent in the provided evidence. Conclusions are extrapolated from analogues like ZnBr₂ and benzyl bromides.

- Contradictions: (2025) and (1990) both describe trifluoromethyl bromide reactions with zinc but differ in publication dates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.